The molecular structure of (3-Methoxyphenyl)hydrazine has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. [, ] The presence of the methoxy group at the meta position influences the electronic properties and reactivity of the hydrazine moiety.
Hydrazine derivatives have been utilized in the synthesis of heterocyclic compounds, which are important in drug development and materials science. For instance, the reaction of 4-methoxy-5-nitropyrimidine with ethanolic hydrazine hydrate leads to the formation of 4-hydrazino-5-nitropyrimidine, which can be further converted into 3-amino-4-nitropyrazole. This transformation is significant as the resulting nitropyrazoles can be hydrogenated to ortho-diamines, which then condense with α-dicarbonyl compounds to yield pyrazolo[3,4-b]pyrazine derivatives. These compounds have potential applications in pharmaceuticals, and their structures have been confirmed through various spectroscopic methods3.
In the field of oncology, the understanding of hydrazine's role in activating guanylate cyclase provides insight into the molecular basis of tobacco-related carcinogenesis. This knowledge could lead to the development of targeted therapies or preventive strategies against tumors induced by tobacco carcinogens2.
In cardiovascular research, the discovery of hydralazine's ability to induce angiogenesis through HIF pathway activation presents a potential therapeutic avenue for treating ischemic diseases. By promoting blood vessel formation and improving tissue perfusion, hydralazine or similar hydrazine derivatives could be beneficial in conditions where angiogenesis is desired1.
Hydrazine compounds have been shown to interact with various biological pathways. One such compound, hydralazine, is a vasodilator that has been used clinically in cardiovascular therapy. It relaxes arterial smooth muscle by inhibiting the accumulation of intracellular free Ca2+ through an unidentified primary target. A novel mechanism of action for hydralazine has been proposed, involving the inhibition of the hypoxia-inducible factor (HIF)-regulating O2-dependent prolyl hydroxylase domain (PHD) enzymes. This inhibition leads to the induction of HIF-1α and downstream targets such as endothelin-1, adrenomedullin, haem oxygenase 1, and vascular endothelial growth factor (VEGF), which are crucial for angiogenesis and endothelial cell proliferation1.
Another study highlights the activation of guanylate cyclase by hydrazine, which is a known chemical carcinogen in tobacco. This enzyme catalyzes the production of guanosine 3',5'-monophosphate, a molecule implicated in malignant transformation. The activation of guanylate cyclase by hydrazine across various tissues suggests a potential mechanism by which hydrazine contributes to tobacco carcinogenesis2.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6